molecular formula C57H102O6 B1243930 [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1243930
M. Wt: 883.4 g/mol
InChI Key: IBSUTTNKAUSOHR-RHFYBLIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. The specific fatty acids in this compound are palmitic acid (16:0), stearic acid (18:0), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This compound is found in human blood and plays a crucial role in various biological processes .

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. The process involves the following steps:

    Activation of Fatty Acids: The fatty acids are converted into their corresponding acyl chlorides using reagents like thionyl chloride.

    Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst such as sulfuric acid or sodium hydroxide to form the triglyceride.

Industrial Production Methods

Industrial production of triglycerides often involves enzymatic methods using lipases, which offer higher specificity and milder reaction conditions compared to chemical methods. The process includes:

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the arachidonic acid chain can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed by enzymes like lipases, resulting in the release of free fatty acids and glycerol.

    Transesterification: The triglyceride can undergo transesterification reactions with alcohols to form fatty acid esters and glycerol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or ozone can be used under mild conditions.

    Hydrolysis: Enzymatic hydrolysis using lipases or chemical hydrolysis using acids or bases.

    Transesterification: Catalysts like sodium methoxide or lipases are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its hydrolysis by lipases to release free fatty acids and glycerol. The released arachidonic acid can be further metabolized to produce eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. The molecular targets include enzymes like phospholipase A2 and cyclooxygenase, which are involved in the metabolism of arachidonic acid .

Comparison with Similar Compounds

Similar Compounds

    TG(160/181(9Z)/204(5Z,8Z,11Z,14Z)): Contains oleic acid instead of stearic acid.

    TG(160/182(9Z,12Z)/204(5Z,8Z,11Z,14Z)): Contains linoleic acid instead of stearic acid.

    TG(204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)): Contains three arachidonic acid chains .

Uniqueness

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions. The presence of arachidonic acid makes it particularly important in the study of inflammatory processes and lipid signaling pathways .

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25,27,30,32,38,41,54H,4-15,17-18,20-24,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,32-30-,41-38-/t54-/m1/s1

InChI Key

IBSUTTNKAUSOHR-RHFYBLIZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.